An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene (CAS: 1128-19-4)
An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene (CAS: 1128-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-Trimethyl-4-nitrobenzene (CAS: 1128-19-4), a substituted nitroaromatic compound. Due to the limited availability of experimental data for this specific isomer, this document combines computed physicochemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of the potential biological significance of nitroaromatic compounds in the context of drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| IUPAC Name | 1,2,3-trimethyl-4-nitrobenzene | PubChem[1] |
| CAS Number | 1128-19-4 | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C | PubChem[1] |
| InChI Key | HBPWZZBSVWZXTN-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 1,2,3-Trimethyl-4-nitrobenzene is not detailed in the available scientific literature. However, a plausible synthetic route can be proposed based on the well-established nitration of aromatic compounds. The starting material would be 1,2,3-trimethylbenzene (hemimellitene).
Proposed Synthesis: Electrophilic Nitration of 1,2,3-Trimethylbenzene
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of the nitration of 1,2,3-trimethylbenzene will be directed by the activating, ortho-, para-directing methyl groups. The 4-position is sterically accessible and electronically activated, making it a likely position for nitration.
Reaction Scheme:
Caption: Proposed synthesis of 1,2,3-Trimethyl-4-nitrobenzene.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from standard nitration procedures for similar aromatic compounds. Optimization of reaction conditions, such as temperature and reaction time, would be necessary to maximize the yield of the desired product and minimize the formation of isomers.
Materials:
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1,2,3-Trimethylbenzene (Hemimellitene)
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂) or other suitable solvent
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ice bath
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured amount of concentrated sulfuric acid. The temperature should be maintained below 10 °C during the addition.
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Addition of Substrate: Dissolve 1,2,3-trimethylbenzene in a minimal amount of a suitable solvent like dichloromethane. Add this solution dropwise to the cold nitrating mixture with vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 5 °C to prevent over-nitration and side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. Transfer the mixture to a separatory funnel.
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Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford pure 1,2,3-trimethyl-4-nitrobenzene.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the presence of all expected functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group and the aromatic ring.
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Melting Point Analysis: To assess the purity of the solid product.
Biological and Pharmacological Context
There is no specific information in the scientific literature regarding the biological activity or drug development applications of 1,2,3-trimethyl-4-nitrobenzene. However, the broader class of nitroaromatic compounds has been a subject of interest in medicinal chemistry.
General Biological Relevance of Nitroaromatic Compounds:
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Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage cellular components.
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Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of molecules to enzyme active sites.
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Prodrugs: The nitro group can be used as a bioreducible functional group in the design of prodrugs. Under hypoxic conditions, often found in solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of an active cytotoxic agent.
Hypothetical Signaling Pathway Involvement:
Given the lack of specific data, any discussion of signaling pathway involvement would be purely speculative. However, if this compound were to be investigated as a potential therapeutic agent, a logical starting point would be to screen it against a panel of kinases, as many small molecule drugs target these enzymes. A hypothetical workflow for such a screening process is presented below.
Caption: Hypothetical workflow for kinase inhibitor screening.
Conclusion
1,2,3-Trimethyl-4-nitrobenzene is a chemical compound for which there is a notable lack of experimental data in the public domain. This technical guide has provided a summary of its computed properties and a detailed, albeit proposed, synthetic protocol. While its specific biological activities remain unexplored, the broader context of nitroaromatic compounds in drug discovery suggests that it could be a candidate for screening in various therapeutic areas. Further experimental investigation is required to validate the computed data, optimize the synthesis, and explore the potential biological and pharmacological properties of this molecule. This guide serves as a starting point for researchers wishing to undertake such investigations.
